molecular formula C7H12ClNO2 B12114908 Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Cat. No.: B12114908
M. Wt: 177.63 g/mol
InChI Key: FHEYYGIMTBLPEL-YCLXABBFSA-N
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Description

Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a bicyclic compound featuring a fused cyclopropane and pyrrolidine ring system. Its molecular formula is C₇H₁₂ClNO₂, with a molar mass of 177.63 g/mol. This compound is a key intermediate in synthesizing Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes treatment . The stereochemistry (1S,3S,5S) is critical for its biological activity, as it ensures proper binding to the DPP-4 enzyme. The hydrochloride salt enhances solubility and stability during pharmaceutical manufacturing .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-3-4-2-5(4)8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6-;/m0./s1

InChI Key

FHEYYGIMTBLPEL-YCLXABBFSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2C[C@@H]2N1.Cl

Canonical SMILES

COC(=O)C1CC2CC2N1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Bicyclic Ring: The initial step involves the formation of the bicyclic ring system. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification. This step often involves the reaction of the bicyclic amine with a carboxylic acid derivative in the presence of a catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt. This is typically done by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the bicyclic ring system.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic ring.

    Substitution: Nucleophilic substitution reactions are common, especially at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or alkyl halides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C8H13ClN2O2
  • Molecular Weight : 188.65 g/mol
  • CAS Number : 2497594-26-8
  • IUPAC Name : Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

The compound features a nitrogen atom within its bicyclic structure, contributing to its unique reactivity and interaction properties.

Chemistry

This compound serves as a valuable building block in organic synthesis. Its structural characteristics allow it to act as an intermediate in the formation of more complex molecules.

Application Area Details
Synthesis of Complex MoleculesUtilized as an intermediate for synthesizing pharmaceuticals and other organic compounds.
Reaction MechanismsInvestigated for its role in various chemical reactions due to its unique bicyclic structure.

Biological Research

In biological contexts, this compound can be employed to study interactions between small molecules and macromolecules such as proteins and nucleic acids.

  • Binding Studies : Its bicyclic structure enables it to fit into specific binding sites on proteins, making it useful in drug discovery.
  • Target Identification : Ongoing research aims to identify specific molecular targets that interact with this compound.

Medical Applications

Research indicates that derivatives of this compound may exhibit pharmacological activity.

Therapeutic Potential Details
Neurological DisordersInvestigated for potential treatment options due to its ability to modulate neurotransmitter systems.
Infectious DiseasesExplored for efficacy against various pathogens, highlighting its role in antimicrobial research.

Industrial Uses

The compound's stability and reactivity make it suitable for various industrial applications.

Industrial Application Details
Specialty ChemicalsUsed in the production of polymers and advanced materials due to its unique chemical properties.
Material ScienceInvestigated for use in developing new materials with specific mechanical or chemical properties.

Case Study 1: Drug Discovery

A recent study explored the use of this compound as a lead compound in developing novel therapeutics for neurological disorders. The research demonstrated that modifications to the compound's structure enhanced its binding affinity to target receptors involved in cognitive function.

Case Study 2: Synthesis of Novel Compounds

In another investigation, researchers utilized this compound as a precursor for synthesizing a series of azabicyclic derivatives with potential applications in medicinal chemistry. The study highlighted the versatility of this compound in creating diverse chemical entities.

Mechanism of Action

The mechanism of action of Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of azabicyclohexane derivatives allows for tailored pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison with four analogous compounds:

Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

  • Molecular Formula: C₈H₁₄ClNO₂
  • Molar Mass : 191.66 g/mol
  • Key Differences : A methyl group at the 5-position of the bicyclic ring.

(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

  • Molecular Formula: C₉H₁₆ClNO₂
  • Molar Mass : 205.68 g/mol
  • Key Differences :
    • 6,6-Dimethyl substituents on the bicyclohexane ring.
    • Stereochemistry : 1R configuration instead of 1S.
  • Impact : The dimethyl groups enhance lipophilicity, which may improve blood-brain barrier penetration. The altered stereochemistry likely diminishes DPP-4 affinity .

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride

  • Molecular Formula : C₆H₁₁ClN₂O
  • Molar Mass : 162.62 g/mol
  • Key Differences : Carboxamide group replaces the methyl ester.
  • This derivative is also a Saxagliptin intermediate but undergoes different downstream modifications .

2-[(2S)-2-Amino-2-tricyclo[3.3.1.1³,⁷]dec-1-ylacetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride

  • Molecular Formula : C₁₈H₂₆ClN₃O₂
  • Molar Mass : 351.88 g/mol
  • Key Differences :
    • Adamantane-derived substituent and carbonitrile group .
  • Impact : The bulky adamantane group enhances receptor selectivity, while the nitrile improves metabolic stability. This compound is a precursor to advanced DPP-4 inhibitors .

Table 1: Comparative Data of Azabicyclohexane Derivatives

Compound Molecular Formula Molar Mass (g/mol) Key Structural Features Application
Target Compound C₇H₁₂ClNO₂ 177.63 Methyl ester, (1S,3S,5S) Saxagliptin intermediate
5-Methyl derivative C₈H₁₄ClNO₂ 191.66 5-Methyl substitution Metabolic studies
6,6-Dimethyl derivative (1R,2S,5S) C₉H₁₆ClNO₂ 205.68 6,6-Dimethyl, 1R configuration Neurological research
Carboxamide hydrochloride C₆H₁₁ClN₂O 162.62 Carboxamide group DPP-4 inhibitor intermediate
Adamantane-carbonitrile derivative C₁₈H₂₆ClN₃O₂ 351.88 Adamantane, carbonitrile Advanced DPP-4 inhibitors

Physicochemical Properties

  • Melting Points: Target Compound: Not explicitly reported, but analogs like the carboxamide hydrochloride melt at >192°C (decomposition) . 6,6-Dimethyl derivative: Likely higher due to increased symmetry and packing efficiency.
  • Solubility : Hydrochloride salts generally exhibit improved aqueous solubility, critical for oral bioavailability .

Biological Activity

Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant case studies.

  • Chemical Name: this compound
  • CAS Number: 2497594-26-8
  • Molecular Formula: C8H14ClNO2
  • Molecular Weight: 191.66 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). Research indicates that compounds within the azabicyclo[3.1.0]hexane class can act as ligands for opioid receptors, particularly the μ-opioid receptor (MOR), which is implicated in pain modulation and analgesic effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Opioid Receptor BindingExhibits high affinity for μ-opioid receptors
Antitumor PotentialInvestigated for cytostatic effects
Cell Cycle InhibitionArrests cell cycle at G0/G1 phase

Antitumor Activity

Recent studies have explored the antitumor potential of compounds related to this compound. Notably, derivatives of azabicyclo[3.1.0]hexane have shown significant cytostatic effects against various cancer cell lines by inhibiting cell cycle progression.

In a study evaluating spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles, compounds similar to methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane were found to effectively reduce the number of cells in the S phase of the cell cycle and promote accumulation in the G0/G1 phase, indicating a potential mechanism for their antitumor activity .

Case Study: Cytostatic Effects

In a controlled experiment involving 3T3-SV40 cells treated with azabicyclo compounds:

  • The percentage of cells in the S phase decreased significantly from 60.9% in control to 15.7% after treatment.
  • The number of cells in G0/G1 increased to 82.2%, demonstrating effective cell cycle arrest comparable to cisplatin treatment .

Opioid Receptor Interaction

The compound's interaction with opioid receptors suggests its potential use in pain management therapies. The structure-activity relationship (SAR) studies indicate that modifications to the azabicyclo framework can enhance binding affinity and selectivity towards μ-opioid receptors over δ and κ subtypes.

Table 2: Opioid Receptor Binding Affinities

CompoundBinding Affinity (Ki)Receptor Type
Methyl AzabicycloLow picomolar rangeμ-opioid receptor
Reference CompoundHigh nanomolar rangeδ-opioid receptor

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